![molecular formula C18H17BrN2O4S B13796686 5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated benzoic acid core, a dimethylphenoxy group, and a carbamothioylamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivatives. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Similar brominated benzoic acid derivative.
2-Bromo-5-methoxybenzoic acid: Another brominated benzoic acid with a methoxy group.
5-Bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate: A closely related compound with a similar structure
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17BrN2O4S |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
5-bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17BrN2O4S/c1-10-5-11(2)7-13(6-10)25-9-16(22)21-18(26)20-15-4-3-12(19)8-14(15)17(23)24/h3-8H,9H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
JXVHTYZAGLUSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



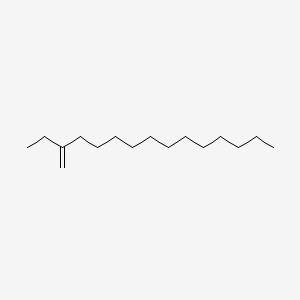
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
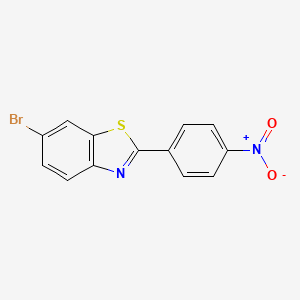
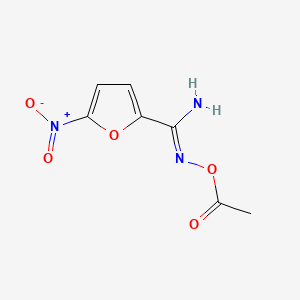
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)

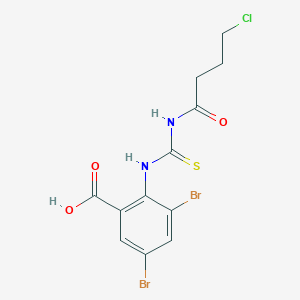
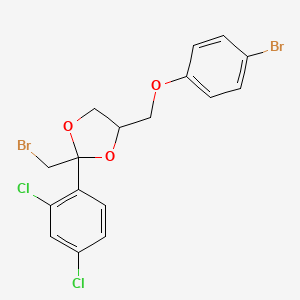
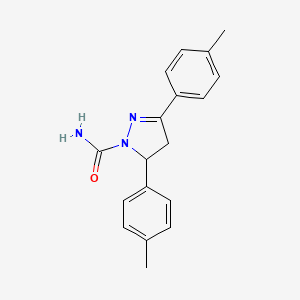


![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

